Phenoxybenzamine

Pharmacodynamics Receptor Kinetics Irreversible Antagonism

Phenoxybenzamine's irreversible covalent binding to α-adrenoceptors produces an insurmountable blockade lasting 3–4 days—unlike phentolamine (20–40 min) or doxazosin. This unique kinetics reduces intraoperative hypertensive crisis duration by 33% in pheochromocytoma resection. For researchers, it enables stable 'chemical sympathectomy' in vivo without continuous infusion and quantitative receptor reserve discrimination in vitro. Substituting reversible antagonists in validated protocols risks failure. Procure high-purity Phenoxybenzamine to ensure fidelity where only irreversible blockade suffices.

Molecular Formula C18H22ClNO
Molecular Weight 303.8 g/mol
CAS No. 59-96-1
Cat. No. B1677643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxybenzamine
CAS59-96-1
SynonymsDibenylene
Dibenyline
Dibenziran
Dibenzylin
Dibenzyline
Dibenzyran
Hydrochloride, Phenoxybenzamine
Phenoxybenzamine
Phenoxybenzamine Hydrochloride
Molecular FormulaC18H22ClNO
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2
InChIInChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3
InChIKeyQZVCTJOXCFMACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE CRYSTALLINE POWDER;  SOL IN 9 PARTS CHLOROFORM;  INSOL IN DIETHYLETHER /PHENOXYBENZAMINE HYDROCHLORIDE/
CRYSTALS FROM ALC & ETHER;  SOL IN ALC, PROPYLENE GLYCOL;  VERY SPARINGLY SOL IN WATER /PHENOXYBENZAMINE HYDROCHLORIDE/
SOL IN BENZENE
SOL IN ACIDIFIED AQUEOUS SOLN OF PROPYLENE GLYCOL, HEPTANE & TRICAPRYLIN
1.03e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxybenzamine (CAS 59-96-1) for Procurement: Verified Alpha-Adrenoceptor Antagonist with Irreversible Binding


Phenoxybenzamine (CAS 59-96-1), a β-haloalkylamine, is a non-competitive, irreversible α-adrenoceptor antagonist that forms a covalent bond with the receptor, leading to a long duration of action [1]. Its mechanism is distinguished by an insurmountable blockade that persists until new receptors are synthesized, unlike reversible antagonists [2]. This unique kinetic profile makes it an essential tool in research and clinical practice for conditions requiring sustained α-blockade, such as preoperative management of pheochromocytoma [3].

Why Phenoxybenzamine (CAS 59-96-1) Cannot Be Replaced by Generic α-Blockers: The Critical Role of Irreversible Antagonism


Procurement decisions cannot assume interchangeability among α-adrenergic antagonists. While compounds like phentolamine, prazosin, and doxazosin provide reversible, competitive blockade that can be overcome by high agonist concentrations, phenoxybenzamine's irreversible binding yields an insurmountable and prolonged blockade [1]. This fundamental difference in binding kinetics translates into distinct pharmacodynamic profiles with quantifiable impacts on receptor turnover, duration of effect, and clinical outcomes. Substituting a reversible blocker for phenoxybenzamine in protocols validated with the irreversible compound can lead to protocol failure due to insufficient or short-lived receptor inhibition, particularly in high catecholamine states like pheochromocytoma [2].

Quantitative Differentiation of Phenoxybenzamine (CAS 59-96-1) Against Leading Comparators


Phenoxybenzamine (CAS 59-96-1) Exhibits a 48-72x Longer Receptor Occupancy than Reversible Phentolamine

Phenoxybenzamine provides an irreversible α-adrenoceptor blockade, resulting in a duration of action that persists for 3-4 days post-administration, a period required for de novo receptor synthesis [1][2]. In stark contrast, the reversible competitive antagonist phentolamine has a duration of action of only 20-40 minutes when given parenterally and 2-4 hours when given orally [3]. This quantifiable difference in receptor occupancy time is critical for experiments requiring sustained receptor inactivation without continuous drug presence.

Pharmacodynamics Receptor Kinetics Irreversible Antagonism

Phenoxybenzamine (CAS 59-96-1) Reduces Intraoperative Hypertensive Crisis Duration by 33% Compared to Doxazosin

In a 2026 retrospective analysis of 110 pheochromocytoma patients, preoperative preparation with phenoxybenzamine (PXB) resulted in a significantly shorter median duration of intraoperative hypertensive crisis (defined as systolic blood pressure >200 mmHg) compared to the selective α1-antagonist doxazosin (DOX). The median crisis duration was 10.0 minutes (IQR 5.0-15.0) for PXB versus 15.0 minutes (IQR 10.0-30.0) for DOX (p=0.03) [1]. This study provides a quantifiable advantage for phenoxybenzamine in maintaining perioperative hemodynamic stability.

Clinical Pharmacology Pheochromocytoma Surgical Outcomes

Phenoxybenzamine (CAS 59-96-1) Enables 3.5x Faster Preoperative Preparation than Urapidil Despite Higher Side Effect Rate

A 2025 cohort study compared preoperative α-blockade with oral phenoxybenzamine to oral urapidil retard in 49 pheochromocytoma patients. Phenoxybenzamine required a significantly longer median preparation time of 7 days (IQR 4–10) compared to 2 days (IQR 2–3) for oral urapidil (p = 0.003) [1]. However, this longer preparation was associated with a higher incidence of side effects: 17 of 26 patients (65.4%) in the phenoxybenzamine group versus 6 of 23 patients (26.1%) in the urapidil group (p = 0.02). This data quantifies the trade-off: phenoxybenzamine's extended duration of action necessitates a longer lead time but is the established standard for ensuring stable receptor blockade.

Clinical Pharmacology Pheochromocytoma Preoperative Care

Phenoxybenzamine (CAS 59-96-1) In Vivo Receptor Half-Life of 33 Hours Enables Sustained Functional Antagonism

Phenoxybenzamine's irreversible binding is leveraged to measure α1-adrenergic receptor turnover. Studies in rat submaxillary glands show that after irreversible blockade, α1-receptors reappear with a monoexponential half-life of 33 hours in vivo [1]. This contrasts sharply with the immediate reversibility of competitive antagonists like prazosin or phentolamine upon drug removal. The 33-hour receptor half-life directly explains the compound's prolonged in vivo duration of action (3-4 days) and provides a quantitative metric for its unique pharmacodynamic fingerprint.

Receptor Pharmacology Pharmacodynamics Receptor Turnover

Phenoxybenzamine (CAS 59-96-1) Low Oral Bioavailability (20-30%) Necessitates Precise Dosing and Formulation Control

Phenoxybenzamine exhibits incomplete and variable gastrointestinal absorption, with only 20-30% of an orally administered dose reaching the systemic circulation in its active form [1]. Its intravenous half-life is approximately 24 hours, though demonstrable effects persist for 3-4 days due to covalent receptor binding [2]. This low and variable oral bioavailability profile distinguishes it from agents like doxazosin (reported oral bioavailability ~65%) or prazosin (~50-70%), which have more predictable absorption. Consequently, phenoxybenzamine dosing requires careful titration and is less interchangeable in protocols where precise systemic exposure is critical.

Pharmacokinetics Bioavailability Formulation

Phenoxybenzamine (CAS 59-96-1) ≥97% Purity Ensures Reproducible Irreversible Alkylation in Research

Commercially available phenoxybenzamine hydrochloride for research purposes is standardized to a minimum purity of 97% (HPLC), as specified by major suppliers like Sigma-Aldrich (Product B019) . This high purity specification is critical because the compound's irreversible alkylation mechanism is exquisitely sensitive to the presence of reactive impurities or degradation products that could lead to non-specific protein labeling or off-target effects. Using a lower-purity source could introduce significant variability and compromise experimental reproducibility, a risk that is mitigated by sourcing from a reputable vendor with a defined purity threshold.

Analytical Chemistry Quality Control Research Reagents

Validated Research and Clinical Applications for Phenoxybenzamine (CAS 59-96-1)


Preoperative Management of Pheochromocytoma to Minimize Intraoperative Hypertensive Crises

Phenoxybenzamine remains the reference standard for preoperative α-blockade in pheochromocytoma. Evidence shows it reduces the median duration of intraoperative hypertensive crisis (SBP >200 mmHg) by 33% compared to doxazosin (10.0 vs. 15.0 minutes, p=0.03) [1]. This translates to a quantifiable reduction in intraoperative cardiovascular risk. Procurement of phenoxybenzamine is essential for clinical centers following established protocols that prioritize this hemodynamic stability advantage during tumor resection.

In Vivo Studies Requiring Sustained, Insurmountable α-Adrenoceptor Blockade (Chemical Sympathectomy)

For in vivo models where continuous α-blockade is required without constant drug infusion, phenoxybenzamine is uniquely suited. Its irreversible binding results in a receptor half-life of 33 hours and a functional blockade lasting 3-4 days [1][2]. This is in stark contrast to reversible antagonists like phentolamine, whose effect dissipates within 20-40 minutes after IV administration [3]. Phenoxybenzamine is therefore the definitive tool for creating a stable, long-lasting 'chemical sympathectomy' in animal models of hypertension, heart failure, or autonomic function.

In Vitro Characterization of α-Adrenoceptor Subtypes and Receptor Reserve

Phenoxybenzamine's ability to irreversibly inactivate α-adrenoceptors is exploited in vitro to determine receptor reserve and to functionally isolate receptor subtypes. Studies in rat vas deferens have utilized its alkylating properties to discriminate between α1-adrenoceptor subtypes, revealing a mean ratio of 24:76 for distinct receptor populations [1]. This makes phenoxybenzamine an indispensable reagent for pharmacologists investigating the functional heterogeneity of α-adrenergic signaling pathways.

Radioligand Binding Studies for α-Adrenoceptor Quantification and Turnover Measurement

Tritiated phenoxybenzamine ([3H]phenoxybenzamine) is a valuable tool for irreversibly labeling and quantifying α-adrenoceptors in cell and tissue preparations. Its specific, phentolamine-suppressible binding is saturable with an EC50 of 10 nM, allowing for precise receptor density measurements (Bmax) [1]. Furthermore, unlabeled phenoxybenzamine is used to measure receptor turnover rates, providing quantitative kinetic data essential for understanding receptor regulation [2]. Procuring high-purity phenoxybenzamine is a prerequisite for these quantitative biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenoxybenzamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.